molecular formula C10H6FNOS B112562 4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde CAS No. 383142-69-6

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

Cat. No. B112562
M. Wt: 207.23 g/mol
InChI Key: WFSOVONCIJOYCO-UHFFFAOYSA-N
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Description

The compound “4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde” is a complex organic molecule that contains a thiazole ring, a fluorophenyl group, and an aldehyde group. Thiazole is a heterocyclic compound that contains both sulfur and nitrogen in the ring. The fluorophenyl group is a phenyl ring (a derivative of benzene) with a fluorine atom attached, and the aldehyde group consists of a carbonyl center (a carbon double-bonded to oxygen) with the carbon atom also bonded to hydrogen and to an R group, which here is the rest of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The thiazole ring, for instance, is a five-membered ring with alternating single and double bonds, giving it aromatic properties. The fluorophenyl group would add to the compound’s overall polarity due to the high electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The aldehyde group is often reactive, undergoing nucleophilic addition reactions. The presence of the fluorine atom might also influence the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the highly electronegative fluorine atom might increase the compound’s polarity, influencing properties like solubility and boiling point .

Scientific Research Applications

  • Synthesis and Structural Characterization

    • Field: Crystallography and Organic Chemistry .
    • Application: The compound is used in the synthesis of isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles .
    • Method: The compound is synthesized in high yields and crystallized from dimethylformamide solvent for structure determination by single crystal diffraction .
    • Results: The synthesized materials are isostructural with triclinic, PĪ and symmetry and comprise two independent molecules in the asymmetric unit .
  • Pharmaceutical Production

    • Field: Pharmaceutical Chemistry .
    • Application: Bis(4-fluorophenyl)methanol, a derivative of the aromatic hydrocarbon benzene, has widespread applications in pharmaceutical production .
    • Method: The precise mechanism of action remains somewhat elusive, but it’s speculated that Bis(4-fluorophenyl)methanol’s impact stems from its ability to form hydrogen bonds with other molecules .
    • Results: These interactions can subsequently influence the structure and function of proteins and other molecules, ultimately leading to notable changes in the biochemical and physiological processes of cells .
  • Production of Fluorinated Anesthetics

    • Field: Medical Chemistry .
    • Application: 4-Fluorophenylacetic acid, a related compound, is used as an intermediate in the production of fluorinated anesthetics .
    • Method & Results: The specific methods of application and results are not provided in the source .
  • Fluorescence Studies

    • Field: Material Science .
    • Application: Bis(4-fluorophenyl)-methoxy substituted nickel phthalocyanine, a related compound, is used in fluorescence studies .
    • Method: The compound is synthesized and characterized by elemental analysis, UV–Vis, FT-IR, 1 H-NMR and mass spectra .
    • Results: The aggregation behaviour of this compound was investigated .
  • Antibacterial Activity

    • Field: Medicinal Chemistry .
    • Application: A series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized . These complexes were tested for their antibacterial activity .
    • Method: The Schiff base was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature . The complexes were characterized using elemental analysis, FT-IR, UV-Vis, and NMR spectral data, molar conductance measurements, and melting points .
    • Results: The complexes exhibited higher antibacterial activity than the free Schiff base ligand against Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa) and Gram-positive bacteria (Bacillus subtilis and Staphylococcus typhi) using the disc diffusion method .
  • Multistimuli-Responsive Materials

    • Field: Material Science .
    • Application: A guest molecule 1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4′-bipyridinium dichloride (FOV·Cl2), was synthesized and used in the production of multistimuli-responsive materials . These materials have potential applications in smart window, sensor and bionic manufacturing .
    • Method: The molecule was synthesized and its keto–enol tautomerism in aqueous solution is governed by pH values . The solid-state inclusion complex formed β-cyclodextrin (β-CD) and FOV2+ demonstrated multiple chromic behaviors under the external stimuli of light, heat and vapors of ammonia and some organic amines .
    • Results: The chromic and fluorescent properties of the FOV2+@β-CD endow it with practical utility in inkless printing, ammonia sensing and multiple anti-counterfeiting .
  • Nonlinear Optical Material

    • Field: Material Science .
    • Application: A new fluorinated chalcone (E)-3-(2,6-difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one was synthesized and is considered a promising nonlinear optical material .
    • Method: The compound was synthesized in 90% yield and crystallized by a slow evaporation technique . .
    • Results: The third-order nonlinear susceptibility (χ(3)) value for the chalcone crystal is 369.294 × 10 −22 m 2 V −2, higher than those obtained from a few similar types of molecule, showing that the chalcone crystal can be considered as a nonlinear optical material .
  • Antifungal Activity

    • Field: Medicinal Chemistry .
    • Application: A series of novel selenochroman-4-one derivatives bearing semicarbazone or nitrogen heterocycle was designed, synthesized, and tested for antifungal activity .
    • Method: The design of the compounds is based on the principle of molecule hybrid and bioisosterism . The aim was to attach semicarbazones or nitrogen heterocycle to the selenochroman-4-one for enhancing antifungal activity .
    • Results: The specific results of the antifungal activity tests are not provided in the source .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its properties and biological activity. Compounds containing thiazole rings are found in a variety of pharmaceuticals and biologically active molecules, suggesting potential areas of research .

properties

IUPAC Name

4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6FNOS/c11-8-3-1-7(2-4-8)9-6-14-10(5-13)12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSOVONCIJOYCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20395283
Record name 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorophenyl)-1,3-thiazole-2-carbaldehyde

CAS RN

383142-69-6
Record name 4-(4-fluorophenyl)-1,3-thiazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20395283
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

5 g (23.04 mmol) of 2-bromo-1-(4-fluorophenyl)-ethanone und 3.76 g (23.04 mmol) of 2,2-diethoxythioacetamide were stirred in 100 ml of ethanol at room temperature for 2 h. After concentrating, the residue was heated with ethyl acetate, the insolubles were filtered off, and the filtrate was evaporated. The obtained acetal (6.2 g) was stirred with 50 ml of acetone, 50 ml of water and 1 ml of 2N hydrochloric acid at room temperature for 4 h. Evaporation of the mixture yielded 4.22 g (88%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

Synthesis routes and methods II

Procedure details

5 g (23.04 mmol) of 4-fluorophenacyl bromide and 3.76 g (23.04 mmol) of 2,2-diethoxythioacetamide in 100 ml of ethanol were stirred at room temperature for 2 h. After concentration, the residue was treated with ethyl acetate and filtered. The filtrate was concentrated and the obtained residue, which consisted of the diethyl acetal of 4-(4-fluoro-phenyl)-thiazole-2-carbaldehyde, was treated with 100 ml of acetone/water and 1 ml of 2 N hydrochloric acid. After stirring at room temperature for 2 h, the reaction mixture was evaporated. Yield: 4.22 g.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.76 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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